molecular formula C25H18N4O5 B3730259 ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate

ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate

Cat. No.: B3730259
M. Wt: 454.4 g/mol
InChI Key: XQNUURPWTPVALH-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups, including cyano, nitrophenyl, and furan moieties, makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving an aldehyde and a dicarbonyl compound.

    Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a mixture of nitric acid and sulfuric acid.

    Formation of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various cyano-substituted derivatives.

Scientific Research Applications

Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the cyano group, nitrophenyl group, and furan ring in a single molecule makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5/c1-2-33-25(30)18(15-26)14-19-16-28(20-6-4-3-5-7-20)27-24(19)23-13-12-22(34-23)17-8-10-21(11-9-17)29(31)32/h3-14,16H,2H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNUURPWTPVALH-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN(N=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
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ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
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ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
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ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
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ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate
Reactant of Route 6
ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate

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